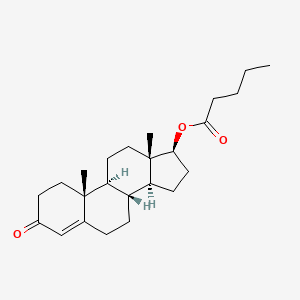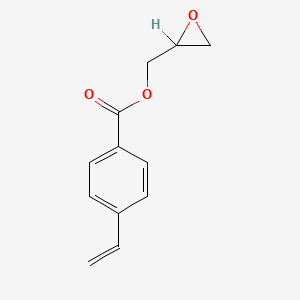
1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)-
Vue d'ensemble
Description
1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)-' (PCMSB) is an aromatic compound composed of two benzene rings connected by a single bond and a chlorine atom attached to the fourth position of one of the rings. It is a colorless solid with a melting point of 76-77°C and a boiling point of 288-289°C. PCMSB is an important organic synthetic intermediate used in many organic syntheses and has been used for a variety of scientific research applications.
Applications De Recherche Scientifique
Environmental Persistence and Bioaccumulation
Studies have demonstrated the widespread presence of methylsulfonyl metabolites of chlorinated biphenyls in the environment and biota, including human tissues such as adipose, liver, and breast milk. These compounds are known for their persistence and ability to bioaccumulate, raising concerns about long-term environmental and health impacts. For instance, Weistrand and Norén (1997) found that methylsulfonyl metabolites of chlorinated biphenyls and DDE are detectable in human adipose and liver tissues, indicating human exposure to these persistent pollutants (Weistrand & Norén, 1997).
Antiestrogenic Effects
Research has also focused on the biological effects of these compounds, including their potential to disrupt endocrine functions. Letcher et al. (2002) explored the antiestrogenic effects of aryl methyl sulfone metabolites of polychlorinated biphenyls, demonstrating their ability to antagonize estrogen receptor-dependent gene expression in vitro (Letcher et al., 2002).
Human Exposure and Health Implications
The study of human exposure to these compounds, particularly through consumption of contaminated food or environmental exposure, has been a significant area of research. Norén et al. (1996) analyzed methylsulfonyl metabolites in human milk in Sweden, documenting a decrease in concentrations over time but still highlighting the concern for maternal and neonatal exposure to these persistent organic pollutants (Norén et al., 1996).
Novel Applications in Material Science
Beyond environmental and health research, there are investigations into the applications of sulfone-substituted compounds in material science. Chou et al. (1996) synthesized sulfone-substituted thiophene chromophores for use in nonlinear optical materials, highlighting the versatility of sulfone compounds in technological applications (Chou et al., 1996).
Propriétés
IUPAC Name |
1,4-dichloro-2-methylsulfonyl-5-(2,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)13-5-9(15)7(3-12(13)18)6-2-10(16)11(17)4-8(6)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNFGIXWXHWJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216803 | |
| Record name | 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)- | |
CAS RN |
66640-61-7 | |
| Record name | 4-(Methylsulfonyl)-2,2′,4′,5,5′-pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66640-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



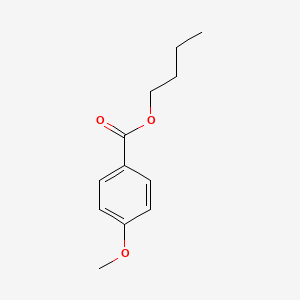
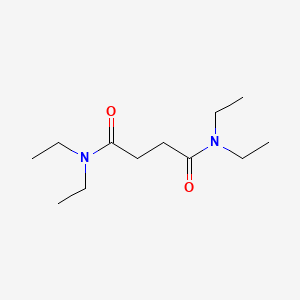


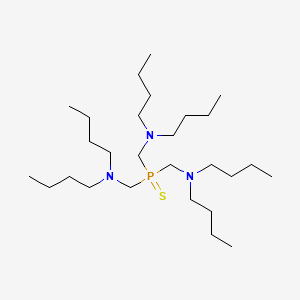
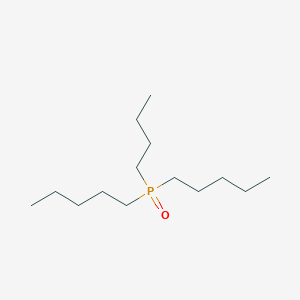

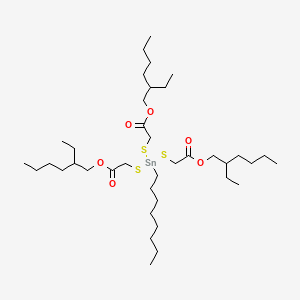
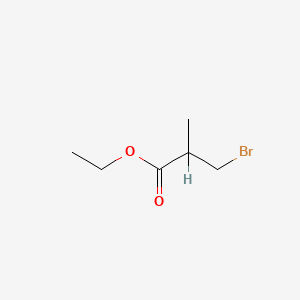
![1,1'-Spirobi[1H-indene]-5,5',6,6',7,7'-hexol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-](/img/structure/B1619402.png)
![5-Methylbicyclo[2.2.1]hept-2-ene](/img/structure/B1619405.png)

